molecular formula C23H21BrCl2N2 B11947249 3-benzyl-1-(2,6-dichlorobenzyl)-5,6-dimethyl-3H-benzimidazol-1-ium bromide CAS No. 853348-96-6

3-benzyl-1-(2,6-dichlorobenzyl)-5,6-dimethyl-3H-benzimidazol-1-ium bromide

Cat. No.: B11947249
CAS No.: 853348-96-6
M. Wt: 476.2 g/mol
InChI Key: JORGKRFRPLSKJK-UHFFFAOYSA-M
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Description

3-benzyl-1-(2,6-dichlorobenzyl)-5,6-dimethyl-3H-benzimidazol-1-ium bromide is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This particular compound is characterized by its unique structure, which includes benzyl and dichlorobenzyl groups, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-1-(2,6-dichlorobenzyl)-5,6-dimethyl-3H-benzimidazol-1-ium bromide typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Introduction of Benzyl and Dichlorobenzyl Groups: The benzimidazole core is then alkylated with benzyl bromide and 2,6-dichlorobenzyl bromide in the presence of a base such as potassium carbonate.

    Quaternization: The final step involves quaternization of the nitrogen atom in the benzimidazole ring with methyl iodide or another suitable alkylating agent to form the quaternary ammonium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

    Quality Control: Analytical methods like HPLC and NMR are employed to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-1-(2,6-dichlorobenzyl)-5,6-dimethyl-3H-benzimidazol-1-ium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or dichlorobenzyl positions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium cyanide in DMF.

Major Products Formed

    Oxidation: Formation of corresponding benzimidazole N-oxides.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

3-benzyl-1-(2,6-dichlorobenzyl)-5,6-dimethyl-3H-benzimidazol-1-ium bromide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its antimicrobial and antiviral properties, showing potential as a therapeutic agent.

    Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines.

    Industry: Utilized in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 3-benzyl-1-(2,6-dichlorobenzyl)-5,6-dimethyl-3H-benzimidazol-1-ium bromide involves:

    Molecular Targets: The compound interacts with DNA, enzymes, and proteins, disrupting their normal functions.

    Pathways Involved: It inhibits the replication of microbial DNA, interferes with enzyme activity, and induces apoptosis in cancer cells through various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    2-Phenylbenzimidazole: Similar structure but with a phenyl group instead of benzyl and dichlorobenzyl groups.

    5,6-Dimethylbenzimidazole: Lacks the benzyl and dichlorobenzyl groups but shares the dimethyl substitution.

Uniqueness

3-benzyl-1-(2,6-dichlorobenzyl)-5,6-dimethyl-3H-benzimidazol-1-ium bromide is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. The presence of benzyl and dichlorobenzyl groups enhances its lipophilicity and ability to interact with various biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

853348-96-6

Molecular Formula

C23H21BrCl2N2

Molecular Weight

476.2 g/mol

IUPAC Name

1-benzyl-3-[(2,6-dichlorophenyl)methyl]-5,6-dimethylbenzimidazol-1-ium;bromide

InChI

InChI=1S/C23H21Cl2N2.BrH/c1-16-11-22-23(12-17(16)2)27(14-19-20(24)9-6-10-21(19)25)15-26(22)13-18-7-4-3-5-8-18;/h3-12,15H,13-14H2,1-2H3;1H/q+1;/p-1

InChI Key

JORGKRFRPLSKJK-UHFFFAOYSA-M

Canonical SMILES

CC1=CC2=C(C=C1C)[N+](=CN2CC3=C(C=CC=C3Cl)Cl)CC4=CC=CC=C4.[Br-]

Origin of Product

United States

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